molecular formula C21H21NO4 B11238969 N-(2-methoxyphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide

N-(2-methoxyphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide

Cat. No.: B11238969
M. Wt: 351.4 g/mol
InChI Key: ACYMLVNFJWKMSU-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide is an organic compound that belongs to the class of amides It features a furan ring substituted with a methoxyphenyl group and a propanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide can be achieved through a multi-step process. One common method involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor, such as a 1,4-diketone, in the presence of an acid catalyst.

    Substitution with methoxyphenyl groups: The furan ring is then subjected to electrophilic aromatic substitution reactions to introduce the methoxyphenyl groups.

    Amidation: The final step involves the reaction of the substituted furan with 2-methoxyphenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst can be employed.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution can be achieved using reagents like sodium methoxide.

Major Products

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-(2-methoxyphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, analgesic, or anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The methoxy and amide groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyphenyl)-3-[5-(4-hydroxyphenyl)furan-2-yl]propanamide
  • N-(2-chlorophenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide
  • N-(2-methylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide

Uniqueness

N-(2-methoxyphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide is unique due to the presence of methoxy groups, which can influence its electronic properties and reactivity. These groups can enhance the compound’s solubility in organic solvents and its ability to participate in specific chemical reactions, making it a valuable intermediate in organic synthesis and drug development.

Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide

InChI

InChI=1S/C21H21NO4/c1-24-16-9-7-15(8-10-16)19-13-11-17(26-19)12-14-21(23)22-18-5-3-4-6-20(18)25-2/h3-11,13H,12,14H2,1-2H3,(H,22,23)

InChI Key

ACYMLVNFJWKMSU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=CC=CC=C3OC

Origin of Product

United States

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